N-(3,4-dimethoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-14-5-8-17(9-6-14)26-22(29)27-23-25-15(2)20(32-23)21(28)24-12-11-16-7-10-18(30-3)19(13-16)31-4/h5-10,13H,11-12H2,1-4H3,(H,24,28)(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOKWKRNSLUAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a thiazole-based compound that has drawn attention due to its potential therapeutic applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Synthesis
The compound is characterized by a thiazole core substituted with a 3,4-dimethoxyphenethyl group and a p-tolylureido moiety. The synthesis typically involves the reaction of thiazole derivatives with appropriate amines and carboxylic acid derivatives under controlled conditions.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of thiazole derivatives, including our compound of interest. In vitro assays have demonstrated significant activity against various cancer cell lines:
- Cell Lines Tested :
- HT-29 (colon cancer)
- Panc-1 (pancreatic cancer)
- A-549 (lung cancer)
- MCF-7 (breast cancer)
The median inhibitory concentrations (GI50 values) for this compound were found to be comparable to established chemotherapeutic agents. For example, the GI50 value was measured at approximately 37 nM against the MCF-7 cell line, indicating potent antiproliferative activity .
| Cell Line | GI50 (nM) | Reference Compound GI50 (nM) |
|---|---|---|
| HT-29 | 54 | 33 (Erlotinib) |
| Panc-1 | 46 | 33 (Erlotinib) |
| A-549 | 37 | 33 (Erlotinib) |
| MCF-7 | 37 | 33 (Erlotinib) |
The mechanism by which this compound exerts its antiproliferative effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to target epidermal growth factor receptor (EGFR) and mutant BRAF proteins, which are critical in many cancers .
Case Studies
- Study on Antiproliferative Effects :
- In Vivo Studies :
Q & A
Q. Advanced
- Comparative Assays : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in antiviral activity may arise from differences in viral strains or MOI values.
- Structure-Activity Relationship (SAR) Analysis : Compare activity data of structural analogs (e.g., chlorophenyl vs. p-tolyl substituents) to identify critical functional groups. highlights how substituent changes in thiazolidinone derivatives alter anticancer activity .
- In Silico Validation : Use molecular docking to predict binding affinities against targets (e.g., flavivirus envelope proteins) and reconcile with experimental IC₅₀ values .
How do substituents like the p-tolyl group influence the compound’s interaction with biological targets?
Advanced
The p-tolyl group’s electron-donating methyl moiety enhances hydrophobic interactions with target pockets, as seen in similar urea-thiazole derivatives. For instance:
- Electron-Withdrawing vs. Donating Effects : Halogenated phenyl groups (e.g., 3-chlorophenyl in ) increase electrophilicity, while p-tolyl improves membrane permeability.
- Biological Validation : Surface plasmon resonance (SPR) studies on analogous compounds reveal that p-tolyl-substituted derivatives exhibit higher binding affinity to kinase targets compared to nitro-substituted analogs .
What spectroscopic techniques are essential for confirming structure and purity?
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry of the urea and carboxamide groups (e.g., urea NH signals at δ 9.5–10.5 ppm).
- IR Spectroscopy : Validate urea C=O stretches (~1640–1680 cm⁻¹) and thiazole ring vibrations (~1520 cm⁻¹).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for MW 469.5 g/mol) .
What in vitro and in silico methods are effective for mechanistic studies?
Q. Advanced
- In Vitro :
- Enzyme inhibition assays (e.g., fluorescence-based protease screens) with IC₅₀ determination.
- Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- In Silico :
- Molecular dynamics simulations to predict binding stability with targets like viral NS5 proteins.
- Pharmacophore modeling to identify essential interaction sites for lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
